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molecular formula C14H19NO2 B7842555 (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone

(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone

Cat. No. B7842555
M. Wt: 233.31 g/mol
InChI Key: KTCZUHPULIZYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925850

Procedure details

A solution of 12.76 g (0.23 mole) of potassium hydroxide in 75 ml of ethanol and 75 ml of water is added to a solution of 80 g (0.23 mole) of [1-(3-methylbenzoyl)-4-piperidinyl]methyl 3-methylbenzoate in 400 ml of ethanol. The mixture is stirred at 20° C. for 3h, the solvent evaporated under reduced pressure and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water then with a saturated aqueous solution of sodium chloride, and dried over magnesium sulphate. The solvent is evaporated under reduced pressure and 53 g of an alcohol are obtained, which is used just as it is in the next stage.
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
[1-(3-methylbenzoyl)-4-piperidinyl]methyl 3-methylbenzoate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].CC1C=C(C=CC=1)C([O:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17](=[O:25])[C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[CH:19]=2)[CH2:13][CH2:12]1)=O>C(O)C.O>[CH3:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[C:17]([N:14]1[CH2:15][CH2:16][CH:11]([CH2:10][OH:9])[CH2:12][CH2:13]1)=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
12.76 g
Type
reactant
Smiles
[OH-].[K+]
Name
[1-(3-methylbenzoyl)-4-piperidinyl]methyl 3-methylbenzoate
Quantity
80 g
Type
reactant
Smiles
CC=1C=C(C(=O)OCC2CCN(CC2)C(C2=CC(=CC=C2)C)=O)C=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of sodium chloride, and dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure and 53 g of an alcohol
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C(=O)N2CCC(CC2)CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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